molecular formula C14H14N2O B1368617 7-(4-Cyanophenyl)-7-oxoheptanenitrile CAS No. 898767-54-9

7-(4-Cyanophenyl)-7-oxoheptanenitrile

Cat. No.: B1368617
CAS No.: 898767-54-9
M. Wt: 226.27 g/mol
InChI Key: TUVNSXKUZCLSIB-UHFFFAOYSA-N
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Description

7-(4-Cyanophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a heptanenitrile chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Cyanophenyl)-7-oxoheptanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method is the Knoevenagel condensation, where 4-cyanobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Cyanophenyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 7-(4-carboxyphenyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(4-aminophenyl)-7-oxoheptanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-(4-Cyanophenyl)-7-oxoheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 7-(4-Cyanophenyl)-7-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Cyanophenyl)-7-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    7-(4-Aminophenyl)-7-oxoheptanenitrile: Similar structure but with an amino group instead of a nitrile.

    4-Cyanobenzaldehyde: The starting material for the synthesis of 7-(4-Cyanophenyl)-7-oxoheptanenitrile.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(6-cyanohexanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVNSXKUZCLSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642228
Record name 4-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-54-9
Record name 4-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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